Bienvenue dans la boutique en ligne BenchChem!

ZM241385

Adenosine receptor pharmacology Chemical scaffold differentiation Receptor subtype selectivity

ZM241385 is a non-xanthine, triazolotriazine adenosine A2A receptor (A2AR) antagonist that has served as a benchmark pharmacological tool compound for over two decades. It binds the human A2AR with sub-nanomolar affinity (Ki < 1 nM) in heterologous competition binding assays and was co-crystallized with the human A2AR to yield the first high-resolution GPCR structure in the 2.6 Å 3EML PDB entry.

Molecular Formula C16H15N7O2
Molecular Weight 337.34 g/mol
CAS No. 139180-30-6
Cat. No. B1684409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM241385
CAS139180-30-6
Synonyms4-(2-(7-amino-2-(2-furyl)-(1,2,4)triazolo(2,3-a)-(1,3,5)triazin-5-yl-amino)ethyl)phenol
ZM 241385
ZM-241385
ZM241385
Molecular FormulaC16H15N7O2
Molecular Weight337.34 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N
InChIInChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)
InChIKeyPWTBZOIUWZOPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZM241385 (CAS 139180-30-6): Baseline Identification for an A2A Adenosine Receptor Antagonist Reference Standard


ZM241385 is a non-xanthine, triazolotriazine adenosine A2A receptor (A2AR) antagonist that has served as a benchmark pharmacological tool compound for over two decades. It binds the human A2AR with sub-nanomolar affinity (Ki < 1 nM) in heterologous competition binding assays [1] and was co-crystallized with the human A2AR to yield the first high-resolution GPCR structure in the 2.6 Å 3EML PDB entry [2]. The compound is orally active in rat, cat, and dog with a demonstrated duration of action by the enteric route [3]. Commercially, ZM241385 is available at >99% purity as a solid (MW 337.34 Da; formula C₁₆H₁₅N₇O₂), and its tritiated form [³H]ZM241385 is widely employed as a radioligand for A2AR binding studies [4].

Why ZM241385 Cannot Be Interchanged with Other A2A Antagonists: Structural and Functional Divergence Among In-Class Compounds


The adenosine A2A antagonist landscape is chemically heterogeneous—spanning xanthines, non-xanthine triazolotriazines, and triazolopyrimidines—and compounds within this class diverge substantially in A1, A2B, and A3 off-target binding, functional efficacy (neutral antagonism vs. inverse agonism), and structural biology compatibility. Even among the three prototypical non-xanthine A2A antagonists CGS 15943, ZM241385, and SCH 58261 that share a common triazolotriazine/triazolopyrimidine core, the selectivity window differs by orders of magnitude: CGS 15943 is essentially non-selective (A1 Ki = 3.5 nM), SCH 58261 is highly A2A-selective but nearly silent at A2B, while ZM241385 occupies a distinct intermediate selectivity niche with measurable A2B affinity [1]. Substitution without accounting for these differences—particularly A2B cross-reactivity and the presence or absence of inverse agonism—can produce confounded pharmacological readouts [2].

ZM241385 (CAS 139180-30-6): Quantitative Comparator-Based Evidence for Differentiated Selection


Non-Xanthine Triazolotriazine Scaffold Confers Distinct Selectivity vs. Xanthine-Derived A2A Antagonists

ZM241385 is a triazolotriazine, whereas istradefylline (KW-6002) and caffeine are xanthine-derived. This scaffold difference translates directly into divergent off-target binding: ZM241385 exhibits a selectivity ratio of approximately 255-fold for A2A (Ki <1 nM) over A1 (Ki 255 nM) at human cloned receptors, while istradefylline shows a 68-fold window (A2A Ki 2.2 nM; A1 Ki 150 nM) [1]. Caffeine, a widely available non-selective xanthine, is approximately 20,000-fold weaker at A2A (Ki ~20–40 µM) and lacks any A2A/A1 discrimination [2]. Therefore, for experiments requiring A2A-specific blockade without confounding A1 engagement, the non-xanthine ZM241385 scaffold provides a quantifiably wider margin than the nearest xanthine clinical candidate.

Adenosine receptor pharmacology Chemical scaffold differentiation Receptor subtype selectivity

Direct Head-to-Head Binding Selectivity Comparison: ZM241385 vs. SCH 58261 at All Four Human Adenosine Receptor Subtypes

In the same study using identical heterologous expression systems and radioligands, ZM241385 and SCH 58261 were directly compared at human A1, A2A, A2B, and A3 receptors [1]. Both compounds displayed indistinguishable A2A affinity (Ki <1 nM) and negligible A3 binding (Ki >10 µM). However, ZM241385 retained measurable A2B affinity (Ki 50 nM; pA₂ 7.3), whereas SCH 58261 was essentially silent at A2B (Ki 5 µM; pA₂ 6.0)—a 100-fold difference. At A1, ZM241385 (Ki 255 nM) was marginally more potent than SCH 58261 (Ki 287 nM). Thus, for applications where A2B co-engagement must either be avoided or exploited, the two compounds are not interchangeable despite their structural similarity.

Adenosine receptor binding Selectivity profiling A2B cross-reactivity

Functional Antagonism in Vascular Tissue: ZM241385 Produces a Greater Rightward Shift of A2A-Mediated Vasorelaxation Than SCH 58261

In porcine coronary artery rings, ZM241385 (10⁻⁶ M) and SCH 58261 (10⁻⁶ M) were directly compared for their ability to antagonize adenosine-induced vasorelaxation [1]. At the same concentration, ZM241385 produced a significantly greater rightward shift of the relaxation-response curves than SCH 58261 in both endothelium-intact (E+) and endothelium-denuded (E−) rings [1]. This functional superiority was not predicted by the binding data, which showed equivalent A2A Ki values, suggesting that ZM241385 may exhibit distinct tissue-specific kinetics or receptor residency properties that translate into enhanced functional blockade in intact vascular preparations.

Vascular pharmacology A2A functional antagonism Tissue bath assay

Affinity Superiority Over Istradefylline at the Primary A2A Target: >1.6-Fold Ki Difference Favoring ZM241385

ZM241385 exhibits a Ki of <1 nM (commonly reported as 0.8–1.4 nM) at human cloned A2A receptors, while istradefylline (KW-6002)—the only FDA-approved A2A antagonist to date—displays a Ki of 2.2 nM at the same receptor [1]. Although both compounds are classified as high-affinity A2A antagonists, the ≥1.6-fold difference in primary target affinity becomes relevant when working at threshold antagonist concentrations to separate A2A from A2B or A1 effects. Additionally, istradefylline's xanthine core makes it a substrate for broader phosphodiesterase (PDE) interactions at higher concentrations, a liability not shared by the non-xanthine ZM241385 scaffold [2].

A2A receptor affinity Binding assay comparison Drug discovery pharmacology

Unique Structural Biology Utility: ZM241385 as the Reference Ligand for the First High-Resolution Human A2A Crystal Structure (PDB 3EML)

ZM241385 was the co-crystallized antagonist in the landmark 2.6 Å structure of the human A2A adenosine receptor (PDB: 3EML)—the first high-resolution GPCR structure solved [1]. This structure has been deposited in the PDB and used in thousands of subsequent molecular modeling, docking, and structure-based drug design studies. Istradefylline and caffeine structures with A2A have only been solved later and at lower resolution, while the cocrystal structure of SCH 58261 with A2A is not available as a distinct PDB entry at comparable resolution. For researchers conducting computational chemistry, homology modeling, or virtual screening campaigns targeting the A2A orthosteric pocket, ZM241385's co-crystallized pose provides the most thoroughly validated structural reference point [2].

Structural biology GPCR crystallography Molecular docking

Radioligand Utility: [³H]ZM241385 as a Validated, Commercially Available Antagonist Probe for A2A Binding Assays

[³H]ZM241385 is a commercially available, high-specific-activity tritiated antagonist radioligand that binds to a single class of sites on A2A receptors with a Kd of 0.23–0.70 nM in striatal and recombinant membranes [1][2]. In contrast, [³H]SCH 58261, while used historically, has more limited commercial availability from major radioligand vendors, and [³H]istradefylline is not a standard catalog product. The well-characterized binding kinetics of [³H]ZM241385—including temperature-dependent, reversible, and saturable binding—make it the default radioligand for A2A receptor binding studies, facilitating direct comparison across laboratories and enabling standardized filter-binding and autoradiography protocols in rat, mouse, and human tissues [3].

Radioligand binding Receptor pharmacology Assay development

ZM241385 Application Scenarios: Where Quantitative Differentiation Drives Selection


A2A-A2B Co-Engagement Studies in Vascular and Immune Pharmacology

ZM241385's 100-fold higher A2B affinity (Ki 50 nM) relative to SCH 58261 (Ki 5 µM) [1], combined with sub-nanomolar A2A affinity, makes it uniquely suited for experimental designs that require simultaneous blockade of both A2A and A2B receptors—such as coronary vasodilation assays or tumor-infiltrating lymphocyte (TIL) expansion protocols. In porcine coronary artery rings, ZM241385 outperforms SCH 58261 in functional antagonism at equal concentration [2]. For immunotherapy applications where A2A/A2B dual blockade enhances T cell activation, ZM241385 avoids the need for a second antagonist.

Structure-Based Drug Design and Computational Chemistry Targeting the A2A Orthosteric Pocket

PDB entry 3EML—the ZM241385-A2A cocrystal structure at 2.6 Å [1]—remains the most widely cited structural template for molecular docking, homology modeling, and virtual screening campaigns. For laboratories building an in silico pipeline to design novel A2A antagonists or to perform ligand-based pharmacophore modeling, ZM241385 is the only A2A antagonist for which the binding pose has been experimentally validated in the first-generation high-resolution structure, ensuring compatibility with established docking grids and scoring functions.

Radioligand Binding Standardization Across Species and Tissues

[³H]ZM241385 is the most extensively validated A2A antagonist radioligand, with reported Kd values of 0.23 nM (rat striatum) and 0.70 nM (human recombinant A2AR) [1][2], and established autoradiography protocols for rodent brain sections. Using unlabeled ZM241385 to define non-specific binding—rather than crossing over to a chemically distinct competitor—eliminates artifacts arising from different dissociation kinetics, making ZM241385 the default standard for A2A filter-binding and in situ hybridization co-localization workflows.

In Vivo Oral Dosing Studies Requiring Multi-Species Translation

ZM241385 is orally active with a demonstrated duration of action after enteric administration in rat, cat, and dog [1], and its pharmacokinetic profile in rats has been fully characterized via LC-qToF MS [2]. In vivo brain penetration is predicted with a brain-to-plasma ratio exceeding 1 based on PBPK modeling [2]. This multi-species oral bioavailability profile, established since 1996, provides a historical PK/PD dataset that more recently developed A2A antagonists (e.g., preladenant) do not match in terms of published longitudinal in vivo data across species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZM241385

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.